![molecular formula C9H20N2 B3235298 Isopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine CAS No. 1354002-10-0](/img/structure/B3235298.png)
Isopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine
Overview
Description
Isopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine, also known as IPMPA, is a chemical compound that has gained attention in scientific research due to its potential applications as a ligand in drug discovery and as a precursor for the synthesis of various bioactive molecules. IPMPA is a chiral compound that exists in two enantiomeric forms, (S)-IPMPA and (R)-IPMPA, with (S)-IPMPA being the more biologically active form.
Mechanism of Action
The exact mechanism of action of Isopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine is not fully understood. However, it is believed to act as a chiral auxiliary by controlling the stereochemistry of reactions and as a ligand by coordinating with metal ions to facilitate catalysis.
Biochemical and Physiological Effects
Isopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit low toxicity and low mutagenicity, making it a promising candidate for drug discovery.
Advantages and Limitations for Lab Experiments
The advantages of using Isopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine in lab experiments include its high chemical stability, low toxicity, and ability to control the stereochemistry of reactions. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and manipulation.
Future Directions
There are several future directions for the research on Isopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine. One area of focus is the design and synthesis of new chiral ligands and catalysts using Isopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine as a building block. Another area of interest is the development of new synthetic routes for the synthesis of Isopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine and its derivatives. Additionally, the investigation of the biochemical and physiological effects of Isopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine could provide valuable insights into its potential applications in drug discovery.
Scientific Research Applications
Isopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine has been extensively studied for its potential applications in drug discovery. It can act as a chiral auxiliary in the synthesis of various bioactive molecules, such as β-lactams, amino acids, and heterocycles. It can also be used as a ligand in the design and synthesis of metal-based catalysts for organic transformations. Furthermore, Isopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine can serve as a building block for the synthesis of various chiral ligands and drugs.
properties
IUPAC Name |
N-methyl-N-[[(2S)-pyrrolidin-2-yl]methyl]propan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)11(3)7-9-5-4-6-10-9/h8-10H,4-7H2,1-3H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOJIJJLWXPQCN-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1CCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C)C[C@@H]1CCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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